1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-chlorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c22-15-6-8-16(9-7-15)31(28,29)14-2-5-19(27)25-10-12-26(13-11-25)21-24-20-17(23)3-1-4-18(20)30-21/h1,3-4,6-9H,2,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRBAAKGFFGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its biological activity, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN3O2S, with a molecular weight of approximately 353.85 g/mol. The structure includes a chlorinated benzothiazole ring, a piperazine moiety, and a sulfonyl group linked to a butanone chain. This arrangement enhances its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. The compound's interaction with bacterial cell membranes and inhibition of bacterial enzymes are potential mechanisms underlying its antimicrobial effects .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Molecular docking studies suggest that it interacts with specific proteins involved in cancer pathways, enhancing its potential as an anticancer agent. For example, compounds with similar structures have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as A-431 and Jurkat cells .
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | < 0.5 | A-431 |
| Compound 9 | 1.61 ± 1.92 | Jurkat |
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have also been documented. Compounds similar to this one have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity is crucial for developing treatments for inflammatory diseases.
The mechanism by which this compound exerts its biological effects likely involves the following:
- Protein Binding: The compound binds to specific proteins involved in disease pathways, influencing their activity.
- Enzyme Inhibition: It may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
Molecular docking studies have indicated that the compound interacts with key enzymes and receptors, providing insights into its potential therapeutic applications .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Antitumor Activity: A study demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity against human cancer cell lines, with an IC50 value comparable to standard chemotherapy agents .
- Antimicrobial Efficacy: Another study reported that a structurally similar compound showed effective inhibition against multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Trends :
- Electron-Withdrawing Groups : The target compound’s 4-chlorobenzo[d]thiazole and sulfonyl groups may improve binding to electron-rich targets (e.g., kinases) compared to RTC1’s trifluoromethylphenyl .
- Aromatic vs.
- Terminal Modifications: Sulfonylbutanone in the target compound could enhance stability over thiophene or pyrazole termini in analogs, as sulfonyl groups resist oxidative metabolism .
Q & A
What are the optimal synthetic routes and critical reaction parameters for this compound?
Methodological Answer:
The synthesis involves multi-step procedures, typically starting with alkylation or coupling reactions. A common approach includes:
- Step 1: Reacting 1-(4-chlorophenyl)piperazine with a halogenated intermediate (e.g., 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one) under reflux in acetonitrile with K₂CO₃ as a base .
- Step 2: Introducing the sulfonyl group via nucleophilic substitution using 4-chlorophenylsulfonyl chloride under controlled pH and temperature .
- Key Parameters:
How can spectroscopic and crystallographic techniques resolve structural ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), benzo[d]thiazole protons (δ 7.0–8.5 ppm), and sulfonyl group (no direct protons) .
- 2D NMR (COSY, HSQC): Confirms connectivity between the piperazine and sulfonylbutanone moieties .
- X-ray Crystallography: Resolves stereoelectronic effects; for example, the dihedral angle between the benzothiazole and sulfonylphenyl groups impacts biological activity .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~495 g/mol) and detects impurities .
What computational strategies predict target binding and pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screens against serotonin receptors (5-HT₁A) due to structural similarity to known ligands .
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions for SAR optimization .
- ADMET Prediction (SwissADME): Estimates solubility (LogP ~3.5) and cytochrome P450 interactions, highlighting potential metabolic liabilities .
How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications:
- Replace the 4-chlorophenylsulfonyl group with methoxy or nitro substituents to assess electronic effects on receptor binding .
- Vary the piperazine N-substituents (e.g., methyl vs. benzyl) to probe steric tolerance .
- Biological Assays:
How to address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Purity Verification: Use HPLC (>98% purity) to rule out impurities as confounding factors .
- Receptor Profiling: Employ broad-panel screening (e.g., CEREP) to identify off-target effects that may explain divergent results .
What are the challenges in optimizing pharmacokinetic properties?
Methodological Answer:
- Solubility Enhancement:
- Introduce hydrophilic groups (e.g., –OH, –COOH) without disrupting target binding .
- Use co-solvents (e.g., PEG 400) in formulation studies .
- Metabolic Stability:
- Block susceptible sites (e.g., piperazine N-dealkylation) via fluorination or deuterium incorporation .
- Monitor metabolites using LC-MS/MS in hepatic microsome assays .
How to validate reaction yield optimization strategies?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to optimize temperature (60–100°C), solvent ratio (CH₃CN/H₂O), and catalyst loading .
- Kinetic Analysis: Use in situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .
- Scale-Up Considerations: Address exothermicity in sulfonylation steps via controlled addition and cooling .
What crystallographic databases and tools aid in structural comparisons?
Methodological Answer:
- Cambridge Structural Database (CSD): Compare bond lengths/angles with analogs (e.g., piperazine-thiazole derivatives) to identify strain .
- SHELX Suite: Refine X-ray data; SHELXL handles disorder in sulfonyl groups .
- Mercury Software: Visualize packing interactions (e.g., π-stacking of chlorophenyl groups) influencing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
